molecular formula C7H9BrN2O2 B2647036 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1248387-82-7

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2647036
CAS RN: 1248387-82-7
M. Wt: 233.065
InChI Key: MEVZEUKQKVWYEN-UHFFFAOYSA-N
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Description

“4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers have exploited its structural features to design novel pharmaceutical agents. Some notable applications include:

Materials Science and Coordination Chemistry

In materials science, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid plays a role in the preparation of hexacoordinate complexes. These complexes find applications in areas such as catalysis, sensors, and molecular recognition. For instance, the compound can react with dimethyl- and divinyl-tindichloride to form solid hexacoordinate complexes .

Photophysical Properties and Luminescent Materials

Pyrazoles, including the brominated derivative, exhibit interesting photophysical properties. Researchers have investigated their luminescence behavior, which is relevant for designing fluorescent dyes, sensors, and imaging agents. The compound’s unique electronic structure contributes to its photoluminescent properties .

Industrial Synthesis and Fine Chemicals

The versatility of 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid extends to industrial applications. It serves as a synthetic intermediate for producing various fine chemicals. Researchers have harnessed its reactivity to create complex structures, including fused pyrazoles, which have industrial relevance .

Insecticidal Compounds

An essential scaffold derived from this compound is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide . Researchers have identified it as an insecticidal compound, demonstrating activity against pests like Helicoverpa armigera and Plutella xylostella. This highlights the compound’s potential in pest control .

Biological Activities and Beyond

Beyond the specific applications mentioned, 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid remains an intriguing subject of study. Its diverse biological activities, synthetical utility, and photophysical properties continue to inspire researchers. Whether in drug discovery, materials science, or beyond, this compound exemplifies the multifaceted nature of pyrazoles .

properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZEUKQKVWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

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